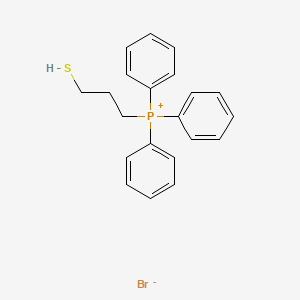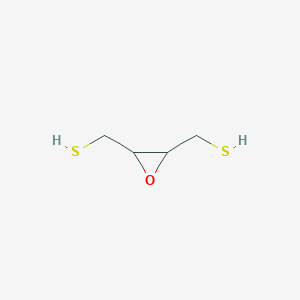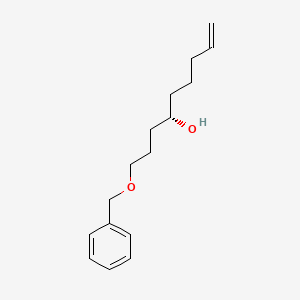
Triphenyl(3-sulfanylpropyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(3-sulfanylpropyl)phosphanium bromide is an organophosphorus compound with the molecular formula C21H22BrPS. It is a white solid that is soluble in organic solvents such as chloroform and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3-sulfanylpropyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl sulfide. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(3-sulfanylpropyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Triphenyl(3-sulfanylpropyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes from aldehydes and ketones.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Triphenyl(3-sulfanylpropyl)phosphanium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with sulfur-containing biomolecules and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Triphenyl(3-bromopropyl)phosphanium bromide: Similar in structure but lacks the sulfanyl group, leading to different reactivity and applications.
Triphenyl(3-hydroxypropyl)phosphanium bromide: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and uses.
Uniqueness
Triphenyl(3-sulfanylpropyl)phosphanium bromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in both organic synthesis and biochemical studies.
Propriétés
Numéro CAS |
872692-82-5 |
|---|---|
Formule moléculaire |
C21H22BrPS |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
triphenyl(3-sulfanylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C21H21PS.BrH/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
Clé InChI |
QQQZOCKWAKGIBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCS)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)

![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)

![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)


